molecular formula C18H18N2O4 B297895 ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate

ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate

Cat. No. B297895
M. Wt: 326.3 g/mol
InChI Key: UXJAOIPJISIOBG-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate, commonly known as PHMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. PHMB is a hydrazine derivative of benzoic acid and is widely used as a disinfectant and preservative in various industries.

Mechanism of Action

The mechanism of action of PHMB is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to their death. PHMB has also been shown to interfere with the DNA and RNA synthesis of microorganisms, further contributing to its antimicrobial properties.
Biochemical and Physiological Effects:
PHMB has been shown to have low toxicity and is well tolerated by the human body. It is rapidly metabolized and excreted, making it a safe compound for use in various applications. PHMB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

PHMB is a versatile compound that can be easily synthesized and has a wide range of applications in scientific research. Its antimicrobial properties make it a useful tool for studying the effects of microorganisms on various biological processes. However, PHMB has some limitations, such as its potential to interact with other compounds and its variable efficacy against different microorganisms.

Future Directions

There are several future directions for the research and development of PHMB. One area of interest is the use of PHMB in the treatment of cancer and Alzheimer's disease. PHMB has been shown to have a selective cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. Additionally, PHMB has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, making it a potential therapeutic agent for this condition. Other future directions include the development of new formulations of PHMB for improved efficacy and the exploration of its potential use in other applications such as food preservation and agriculture.
Conclusion:
In conclusion, PHMB is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its antimicrobial properties, low toxicity, and anti-inflammatory effects make it a promising candidate for various applications in the field of biomedicine. Further research is needed to fully understand the mechanism of action of PHMB and to explore its potential use in other areas of research.

Synthesis Methods

The synthesis of PHMB involves the reaction of ethyl 4-chlorobenzoate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phenoxyacetic acid to form the final product, PHMB. The synthesis of PHMB is a relatively simple process and can be easily scaled up for commercial production.

Scientific Research Applications

PHMB has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, viruses, fungi, and protozoa. PHMB has been used in various applications such as wound healing, contact lens disinfection, and water treatment. In the field of biomedicine, PHMB has shown promising results in the treatment of cancer and Alzheimer's disease.

properties

Product Name

ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H18N2O4/c1-2-23-18(22)15-10-8-14(9-11-15)12-19-20-17(21)13-24-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21)/b19-12+

InChI Key

UXJAOIPJISIOBG-XDHOZWIPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2

SMILES

CCOC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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